2-(1H-pyrazol-4-yl)phenol
Overview
Description
2-(1H-pyrazol-4-yl)phenol is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse biological and pharmacological properties, including antifungal, antibacterial, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary targets of 2-(1H-pyrazol-4-yl)phenol are phytopathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani . These fungi are responsible for a significant percentage of crop production losses . The compound’s antifungal properties make it a potential candidate for use in agrochemical applications.
Mode of Action
It is known that the compound’s structure, particularly the presence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole, enhances its antifungal activity . The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
It is known that pyrazole-based compounds, such as this compound, can inhibit the synthesis of β-tubulin during the mitosis of fungi . This inhibition disrupts the normal cell cycle of the fungi, leading to their death.
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of phytopathogenic fungi. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol and 4-bromo-3-phenol-1H-pyrazole, which are structurally similar to this compound, showed good and broad-spectrum antifungal properties against several fungi species with IC50 values ranging from 4.66 to 12.47 µg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction is carried out under reflux conditions in ethanol or methanol as the solvent. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through process engineering and quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenolic hydroxyl group or the pyrazole ring nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
2-(1H-pyrazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Potential use in developing anti-inflammatory and analgesic drugs due to its biological activity.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(1H-pyrazol-3-yl)phenol
- 4-bromo-3-phenol-1H-pyrazole
- 2-(1-phenol-1H-pyrazol-5-yl)phenol
Uniqueness
2-(1H-pyrazol-4-yl)phenol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities compared to other pyrazole derivatives. The presence of the phenolic hydroxyl group enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6,12H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUVBKSVYWFWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391927-45-0 | |
Record name | 2-(1H-pyrazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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